Calcium elenoate Calcium elenoate
Brand Name: Vulcanchem
CAS No.: 34421-75-5
VCID: VC18408206
InChI: InChI=1S/2C11H14O6.Ca/c2*1-6-8(4-12)7(3-10(13)14)9(5-17-6)11(15)16-2;/h2*4-8H,3H2,1-2H3,(H,13,14);/q;;+2/p-2/t2*6-,7-,8+;/m00./s1
SMILES:
Molecular Formula: C22H26CaO12
Molecular Weight: 522.5 g/mol

Calcium elenoate

CAS No.: 34421-75-5

Cat. No.: VC18408206

Molecular Formula: C22H26CaO12

Molecular Weight: 522.5 g/mol

* For research use only. Not for human or veterinary use.

Calcium elenoate - 34421-75-5

Specification

CAS No. 34421-75-5
Molecular Formula C22H26CaO12
Molecular Weight 522.5 g/mol
IUPAC Name calcium;2-[(2S,3S,4S)-3-formyl-5-methoxycarbonyl-2-methyl-3,4-dihydro-2H-pyran-4-yl]acetate
Standard InChI InChI=1S/2C11H14O6.Ca/c2*1-6-8(4-12)7(3-10(13)14)9(5-17-6)11(15)16-2;/h2*4-8H,3H2,1-2H3,(H,13,14);/q;;+2/p-2/t2*6-,7-,8+;/m00./s1
Standard InChI Key LXHSHPBNTMXMPF-RKLWNDDOSA-L
Isomeric SMILES C[C@H]1[C@H]([C@@H](C(=CO1)C(=O)OC)CC(=O)[O-])C=O.C[C@H]1[C@H]([C@@H](C(=CO1)C(=O)OC)CC(=O)[O-])C=O.[Ca+2]
Canonical SMILES CC1C(C(C(=CO1)C(=O)OC)CC(=O)[O-])C=O.CC1C(C(C(=CO1)C(=O)OC)CC(=O)[O-])C=O.[Ca+2]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Calcium elenoate is systematically identified as the calcium salt of elenolic acid, a derivative of 2H-pyran-4-acetic acid. Its IUPAC name is calcium 3-formyl-3,4-dihydro-5-(methoxycarbonyl)-2-methyl-2H-pyran-4-acetate (2:1), reflecting the stoichiometric ratio of calcium to the elenolate anion . The compound’s molecular formula (C22H26CaO12\text{C}_{22}\text{H}_{26}\text{CaO}_{12}) and weight (522.5 g/mol) are consistent with its dimeric structure, wherein two elenolic acid molecules coordinate with a single calcium ion .

Table 1: Key Identifiers of Calcium Elenoate

PropertyValue
CAS Number34421-75-5
Deprecated CAS38164-87-3
UNIIWLJ7IN8JIL
Molecular FormulaC22H26CaO12\text{C}_{22}\text{H}_{26}\text{CaO}_{12}
Molecular Weight522.5 g/mol
Parent CompoundElenolic acid (CID 169607)

Structural Features

The 2D structure of calcium elenoate features a pyran ring substituted with formyl, methoxycarbonyl, and methyl groups, while the calcium ion bridges two elenolate anions via carboxylate coordination . Computational models suggest a tetrahedral geometry around the calcium center, stabilized by electrostatic interactions with the deprotonated carboxyl groups of elenolic acid . The 3D conformer, as depicted in PubChem, highlights the planar arrangement of the pyran rings and the spatial orientation of substituents, which may influence solubility and reactivity .

Physicochemical Properties

PubChem lists no experimental data on solubility, melting point, or spectral properties. Comparative analysis with structurally related calcium carboxylates (e.g., calcium alginate) suggests limited aqueous solubility due to strong ionic crosslinking, though this remains speculative . The compound’s high molecular weight (522.5 g/mol) and polar functional groups likely confer low volatility and moderate thermal stability .

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